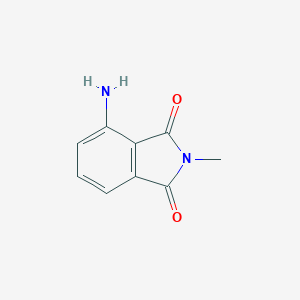

4-Amino-2-methylisoindoline-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-methylisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-8(12)5-3-2-4-6(10)7(5)9(11)13/h2-4H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJSMQLGNZNTFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945222 |

Source

|

| Record name | 4-Amino-2-methyl-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2257-85-4 |

Source

|

| Record name | 4-Amino-2-methyl-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Amino-2-methylisoindoline-1,3-dione: Synthesis, Properties, and Applications

Introduction

4-Amino-2-methylisoindoline-1,3-dione, also known as 4-Amino-N-methylphthalimide (4-AMP), is a versatile organic compound that has garnered significant interest in various fields of chemical research. Its unique molecular architecture, featuring a phthalimide core functionalized with both a primary amine and an N-methyl group, imparts a range of useful chemical and physical properties. This guide provides an in-depth exploration of the chemical properties of this compound, offering a technical resource for researchers, scientists, and professionals in drug development and materials science. We will delve into its synthesis, spectroscopic signature, physicochemical characteristics, and reactivity, underpinned by field-proven insights and authoritative references.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule are dictated by its structure. This compound is a substituted phthalimide, a bicyclic aromatic compound, which is fundamental to its stability and electronic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2257-85-4 | [1][2] |

| Molecular Formula | C₉H₈N₂O₂ | [1][2] |

| Molecular Weight | 176.17 g/mol | [2] |

| Appearance | Yellow solid | [3] |

| Melting Point | 246-248 °C | [4] |

| Solubility | Soluble in Dimethylformamide (DMF), Ethyl Acetate | [3] |

| pKa | -0.27±0.20 (Predicted) | [4] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common and logical synthetic pathway involves the formation of an N-methylated nitrophthalimide intermediate, followed by the reduction of the nitro group to the desired primary amine. This approach is favored due to the directing effects of the phthalimide structure during nitration and the relative ease of the subsequent reduction.

Synthetic Workflow

The overall synthetic strategy can be visualized as a two-stage process:

-

Formation of the N-methyl-4-nitrophthalimide intermediate: This is typically achieved by either nitrating commercially available N-methylphthalimide or by reacting 4-nitrophthalic anhydride with methylamine.

-

Reduction of the nitro group: The nitro intermediate is then reduced to the corresponding amine to yield the final product.

Sources

A Comprehensive Spectroscopic Guide to 4-Amino-2-methylisoindoline-1,3-dione: Structure, Predicted Data, and Experimental Protocols

This technical guide provides a detailed exploration of the spectroscopic characteristics of 4-Amino-2-methylisoindoline-1,3-dione, a key chemical entity with significant potential in medicinal chemistry and materials science. As direct experimental data for this specific molecule is not extensively published, this document leverages established principles of spectroscopy and comparative data from structurally analogous compounds to provide a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols for empirical validation.

Introduction: The Significance of this compound

This compound belongs to the phthalimide class of compounds, which are renowned for their diverse biological activities, including anti-inflammatory, analgesic, and immunomodulatory effects. The precise characterization of its molecular structure is a critical prerequisite for understanding its chemical reactivity, pharmacokinetic profile, and mechanism of action in biological systems. Spectroscopic techniques are the cornerstone of this characterization, providing an unambiguous fingerprint of the molecule's atomic and electronic framework. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, underpinned by established methodologies.

Molecular Structure and Spectroscopic Overview

The structural integrity of this compound is the basis for all its spectroscopic properties. The molecule consists of a bicyclic isoindoline-1,3-dione core, substituted with an amino group at the 4-position of the benzene ring and a methyl group on the imide nitrogen.

Figure 1: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the amino protons. The solvent can significantly influence the chemical shifts, particularly for the labile amino protons.[1]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Aromatic H (H5, H6, H7) | 7.0 - 7.8 | m | The electron-donating amino group and electron-withdrawing carbonyl groups will influence the precise shifts. |

| Amino (-NH₂) | 4.0 - 6.0 | br s | The chemical shift is highly dependent on solvent and concentration. The signal will be broad due to quadrupole broadening and exchange. |

| N-Methyl (-CH₃) | 2.9 - 3.2 | s | A sharp singlet is expected for the three equivalent methyl protons. |

Predicted values are based on data from related isoindoline-1,3-dione derivatives.[2][3]

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on all the unique carbon environments within the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |

| Imide Carbonyls (C=O) | 165 - 175 | Two distinct signals are expected due to the asymmetry of the aromatic ring substitution. |

| Aromatic C-NH₂ | 145 - 155 | The carbon attached to the amino group will be significantly deshielded. |

| Aromatic Quaternary Cs | 120 - 140 | The two carbons of the benzene ring that are part of the isoindoline core. |

| Aromatic CHs | 110 - 135 | The three methine carbons of the aromatic ring. |

| N-Methyl (-CH₃) | 24 - 28 | The methyl carbon attached to the nitrogen atom. |

Predicted values are based on typical chemical shifts for phthalimide and related structures.[4][5]

Experimental Protocol for NMR Spectroscopy

Figure 2: Experimental workflow for NMR data acquisition.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for compounds with amine protons as it can slow down the exchange rate, leading to sharper N-H signals.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 1024 or more). Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of compound.

Predicted Mass Spectrum

The nominal molecular weight of C₉H₈N₂O₂ is 176.17 g/mol . In positive ion mode ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 177.1. Depending on the conditions, adducts with sodium [M+Na]⁺ (m/z 199.1) or potassium [M+K]⁺ (m/z 215.1) may also be observed.

Fragmentation Pattern: Tandem MS (MS/MS) of the [M+H]⁺ ion would likely involve the loss of neutral molecules. Common fragmentation pathways for related structures include the loss of CO (28 Da) or cleavage related to the amino and methyl groups.[6][7]

Experimental Protocol for ESI-MS

Figure 3: Experimental workflow for ESI-MS data acquisition.

-

-

Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

-

Further dilute this stock solution with a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The formic acid aids in protonation for positive ion mode.

-

Ensure the final solution is free of particulates by filtering through a 0.22 µm syringe filter if necessary.

-

-

Data Acquisition:

-

Introduce the sample into the ESI source using direct infusion via a syringe pump or through an HPLC system.

-

Operate the mass spectrometer in positive ion mode.

-

Optimize ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, to maximize the signal of the ion of interest.

-

Acquire a full scan mass spectrum over an appropriate m/z range (e.g., 50-500).

-

For structural confirmation, perform a product ion scan (MS/MS) on the isolated [M+H]⁺ ion at m/z 177.1.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (Amine) | 3450 - 3300 | Asymmetric and symmetric stretching (two bands) |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Methyl) | 2980 - 2850 | Stretching |

| C=O (Imide) | 1770 - 1700 | Asymmetric stretching (higher frequency) |

| C=O (Imide) | 1720 - 1670 | Symmetric stretching (lower frequency) |

| C=C (Aromatic) | 1620 - 1580 | Ring stretching |

| N-H (Amine) | 1650 - 1550 | Bending (scissoring) |

| C-N | 1350 - 1250 | Stretching |

Predicted values are based on data from related phthalimide and isoindoline-1,3-dione compounds.[3][10]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders that requires minimal sample preparation.[11][12]

Figure 4: Experimental workflow for ATR-FTIR data acquisition.

-

Instrument Setup:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

-

Collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.

-

-

Sample Measurement:

-

Place a small amount of the powdered this compound sample directly onto the ATR crystal, ensuring the crystal surface is fully covered.

-

Use the ATR pressure clamp to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Post-Measurement:

-

Release the pressure clamp and carefully remove the sample.

-

Clean the ATR crystal thoroughly as described in step 1.1.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Predicted UV-Vis Spectrum

The this compound molecule contains a phthalimide chromophore, which is an extended conjugated system. The presence of the electron-donating amino group (an auxochrome) is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted phthalimide.[13] We can predict strong absorbance in the UV region due to π → π* transitions.

-

λ_max: Expected to be in the range of 280-350 nm, with potential shorter wavelength absorptions as well. The exact position and intensity of the absorption bands will be solvent-dependent.[14]

Experimental Protocol for UV-Vis Spectroscopy

Figure 5: Experimental workflow for UV-Vis data acquisition.

-

Sample and Instrument Preparation:

-

Select a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The solvent should not absorb significantly in the wavelength range of interest.

-

Prepare a stock solution of the compound with a precisely known concentration.

-

From the stock solution, prepare a dilute solution such that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 - 1.5 Absorbance Units).

-

Use a matched pair of quartz cuvettes (glass or plastic cuvettes are not suitable for UV measurements below ~320 nm).

-

Fill one cuvette with the pure solvent to be used as a blank. Fill the other with the sample solution.

-

-

Data Acquisition: [15]

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-500 nm).

-

Replace the blank cuvette with the sample cuvette.

-

Acquire the absorption spectrum of the sample.

-

Summary of Spectroscopic Data

The following table summarizes the key predicted spectroscopic data for this compound.

| Technique | Parameter | Predicted Value |

| ¹H NMR | Aromatic Protons | 7.0 - 7.8 ppm |

| Amino Protons | 4.0 - 6.0 ppm | |

| N-Methyl Protons | 2.9 - 3.2 ppm | |

| ¹³C NMR | Carbonyl Carbons | 165 - 175 ppm |

| Aromatic Carbons | 110 - 155 ppm | |

| N-Methyl Carbon | 24 - 28 ppm | |

| MS (ESI+) | Protonated Molecule | m/z 177.1 ([M+H]⁺) |

| IR | N-H Stretch (Amine) | 3450 - 3300 cm⁻¹ |

| C=O Stretch (Imide) | 1770 - 1670 cm⁻¹ | |

| UV-Vis | λ_max | 280 - 350 nm |

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. While based on predictive models and data from analogous structures, the provided chemical shifts, mass-to-charge ratios, vibrational frequencies, and electronic transitions serve as a reliable benchmark for empirical studies. The detailed, step-by-step protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. By employing this multi-technique spectroscopic approach, researchers can confidently confirm the structure and purity of this important molecule, facilitating its further development in scientific research and therapeutic applications.

References

- ACS Publications. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.

-

Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Organic Communications, 11(4), 173-180. [Link]

- ResearchGate. (2023). The molecular structure of phthalimide and 4-Aminophthalimide.

-

MDPI. (2021). Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application. International Journal of Molecular Sciences, 22(19), 10488. [Link]

- Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS.

- European Journal of Engineering and Technology Research. (2020). UV-Visible Spectrophotometric Method and Validation of Organic Compounds.

- ResearchGate. (2018). 1H NMR spectra of phthalimide (1a, top) and amine (2a, bottom) endfunctionalized PEtOx (300 MHz, solvent CDCl3).

- MDPI. (2023). 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione.

- Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.

- LGC Standards. 4-Amino-2-methyl-1H-isoindole-1,3(2H)-dione-13C4.

- Chemistry LibreTexts. (2022). UV-Visible Spectroscopy of Organic Compounds.

- Fisher Scientific. 4-Amino-2-methyl-1H-isoindole-1,3(2H)-dione-13C4, TRC.

- ResearchGate. (2021). Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Mettler Toledo. ATR-FTIR Spectroscopy Basics.

- University of Bristol. Sample preparation for the ES/MS.

- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Stanford University. Sample Preparation & Autosampler Vials for ESI-MS.

- RACO. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.

- Semantic Scholar. (2021). Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential.

- MDPI. (2018). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.

- IOSR Journal of Applied Chemistry. (2015). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity.

- Agilent. (2020). The Basics of UV-Vis Spectrophotometry.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Organomation. Mass Spectrometry Sample Preparation Guide.

- MDPI. (2015). Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States.

- ResearchGate. (2011). (PDF) Fragmentation of RGD-peptidomimetics, derivatives of 7-amino-1,2,3,4-tetrahydroisoquinoline and isophthalic acid, by fast atom bombardment mass spectrometry in positive and negative ion modes.

- Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.

- Journal of Chemical and Pharmaceutical Research. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.

- Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?.

- Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.

- National Institutes of Health. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.

- MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- Chemguide. fragmentation patterns in the mass spectra of organic compounds.

- NIST. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-.

- Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins.

- Spectroscopy Online. (2020). Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates.

- PubMed Central. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.

- Tokyo Chemical Industry. 4-Aminoisoindoline-1,3-dione.

- Sigma-Aldrich. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-(4-piperidinyloxy) hydrochloride.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. raco.cat [raco.cat]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. vanderbilt.edu [vanderbilt.edu]

- 10. acgpubs.org [acgpubs.org]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. mt.com [mt.com]

- 13. researchgate.net [researchgate.net]

- 14. Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

The Multifaceted Biological Activities of Isoindoline-1,3-dione Derivatives: A Technical Guide for Drug Discovery

The isoindoline-1,3-dione, commonly known as the phthalimide core, stands as a privileged scaffold in the landscape of medicinal chemistry, celebrated for its integral role in a diverse array of biologically active compounds.[1][2] While the historical context of thalidomide casts a long shadow, underscoring the profound biological impact of this chemical class, contemporary research has pivoted to harness its therapeutic potential. This has culminated in the development of powerful anticancer and immunomodulatory agents such as lenalidomide and pomalidomide.[1][2] The continuous exploration of novel derivatives of this versatile heterocycle continues to unveil a broad spectrum of pharmacological activities, making it a focal point for drug discovery and development professionals.[1]

This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of emerging isoindoline-1,3-dione derivatives. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into this dynamic area of study.

General Synthesis of Isoindoline-1,3-dione Derivatives

The synthesis of N-substituted isoindoline-1,3-dione derivatives is generally a straightforward process. The most prevalent and efficient method involves the condensation of phthalic anhydride with a primary amine or a similar nucleophile.[1][3] This reaction is typically conducted in a high-boiling point solvent like glacial acetic acid or benzene under reflux conditions.[1][3] This one-pot, two-step process begins with the formation of an intermediate phthalamic acid, which subsequently undergoes intramolecular cyclization through dehydration to yield the final imide product.[1]

Experimental Protocol: General Synthesis of N-substituted Isoindoline-1,3-diones

Materials:

-

Phthalic anhydride

-

Appropriate primary amine

-

Glacial acetic acid (or another suitable high-boiling point solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve phthalic anhydride (1 equivalent) in a minimal amount of glacial acetic acid.

-

Addition of Amine: To the stirred solution, add the primary amine (1 equivalent).

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Collect the crude product by filtration and wash it with a small amount of cold solvent. Further purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure N-substituted isoindoline-1,3-dione.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.[2][4]

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Anti-inflammatory Activity

Chronic inflammation is a significant contributor to the pathogenesis of numerous diseases, including cancer and autoimmune disorders. Isoindoline-1,3-dione derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and enzymes. [5][6] The immunomodulatory drug thalidomide and its analogs, for example, are known to inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). [7][8]This is achieved by accelerating the degradation of TNF-α mRNA and inhibiting the activation of nuclear factor κB (NF-κB). [7]More recent research has identified aminoacetylenic isoindoline-1,3-dione derivatives that can reduce carrageenan-induced inflammation and inhibit cyclooxygenase (COX-1 and COX-2) enzymes. [5][6][9]These compounds have also been shown to modulate the production of other cytokines, such as transforming growth factor-beta (TGF-β), interleukin-12 (IL-12), and suppress TNF-α from monocytes/macrophage cells. [5]

Quantitative Anti-inflammatory Data

The anti-inflammatory efficacy of isoindoline-1,3-dione derivatives can be quantified by their ability to inhibit COX enzymes.

| Compound | COX-1 Inhibition (%) at 5 µM | COX-2 Inhibition (%) at 5 µM | Reference |

| ZM2 | ≥ ZM5 | ≤ ZM3 | [6] |

| ZM3 | ≤ ZM2 | ≥ ZM2 | [6] |

| ZM4 | ≤ ZM3 | ≥ ZM5 | [6] |

| ZM5 | ≤ ZM2 | ≥ ZM3 | [6] |

Note: The table indicates the relative inhibitory activities as specific percentage values were not provided in a consolidated format in the source.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of isoindoline-1,3-dione derivatives by measuring the reduction of paw edema in rats.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% in saline)

-

Isoindoline-1,3-dione derivative

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week prior to the experiment.

-

Grouping and Administration: Divide the animals into groups: a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the isoindoline-1,3-dione derivative. Administer the compounds orally.

-

Induction of Inflammation: One hour after the administration of the compounds, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a pressing need for the development of novel antimicrobial agents. Isoindoline-1,3-dione derivatives have been investigated for their activity against a variety of bacteria and fungi. [2][10]The hydrophobic nature of the phthalimide moiety is thought to enhance the ability of these compounds to traverse biological membranes. [2][11] Studies have shown that certain isoindoline-1,3-dione derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. [10]For example, 2-{4-[1-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl} isoindoline-1,3-dione has demonstrated notable antibacterial effects. [10]Additionally, other derivatives have shown promising antifungal activity. [10]

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| (E)-2-{4-[3-(4-chlorophenyl)acryloyl]phenyl}isoindoline-1,3-dione (4b) | Antifungal Activity | Promising | [10] |

| 2-{4-[1-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl} isoindoline-1,3-dione (7) | Antibacterial Activity | Broad Spectrum | [10] |

Note: Specific MIC values were not provided in a consolidated table in the initial search results. The table reflects the described activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of isoindoline-1,3-dione derivatives against bacterial and fungal strains.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Isoindoline-1,3-dione derivative stock solution

-

Standard antibiotic/antifungal (e.g., Gentamicin, Amphotericin B)

-

Inoculum of the microorganism adjusted to 0.5 McFarland standard

-

Resazurin solution (optional, as a viability indicator)

Procedure:

-

Preparation of Dilutions: Prepare serial two-fold dilutions of the isoindoline-1,3-dione derivative in the appropriate broth in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the absorbance. If using a viability indicator like resazurin, a color change will indicate microbial growth.

-

Data Recording: Record the MIC value for each compound against each tested microorganism.

Other Notable Biological Activities

Beyond the primary areas of anticancer, anti-inflammatory, and antimicrobial effects, isoindoline-1,3-dione derivatives have demonstrated a range of other important biological activities.

-

Analgesic Activity: Several derivatives have been shown to possess significant analgesic properties. [3][9]For instance, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione exhibited analgesic activity 1.6 times higher than the reference drug metamizole sodium. [3]Other studies have shown that aminoacetylenic derivatives are effective in reducing pain in various animal models without causing gastric lesions, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs). [9]

-

Neuroprotective Effects: Certain isoindoline derivatives have demonstrated neuroprotective effects in neuronal-like cell lines by protecting against oxidative stress, reducing intracellular reactive oxygen species, and upregulating the expression of antioxidant genes. [12]

-

Enzyme Inhibition: Isoindoline-1,3-dione derivatives have been investigated as inhibitors of various enzymes. For example, some have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase, suggesting their potential in the treatment of Alzheimer's disease. [13][14][15]Others have been identified as inhibitors of cyclooxygenase enzymes, which is linked to their anti-inflammatory and analgesic effects. [6][16][17][18]

Conclusion and Future Directions

The isoindoline-1,3-dione scaffold continues to be a remarkably fruitful starting point for the design and synthesis of novel therapeutic agents. The diverse range of biological activities, from potent anticancer and anti-inflammatory effects to promising antimicrobial, analgesic, and neuroprotective properties, underscores the versatility of this chemical structure. The well-established synthetic routes and the potential for extensive chemical modification allow for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.

Future research in this field will likely focus on several key areas:

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives will be crucial for rational drug design.

-

Selectivity and Safety: The development of derivatives with high selectivity for their intended targets will be essential to minimize off-target effects and improve safety profiles, a lesson learned from the thalidomide tragedy.

-

In Vivo Efficacy and Pharmacokinetics: More extensive in vivo studies are needed to validate the therapeutic potential of promising candidates and to evaluate their pharmacokinetic and pharmacodynamic properties.

-

Novel Applications: The exploration of isoindoline-1,3-dione derivatives for new therapeutic applications, such as in the treatment of neurodegenerative diseases and viral infections, remains an exciting avenue of research.

References

- A Technical Guide to the Biological Activities of Novel Isoindoline-1,3-dione Deriv

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics - MDPI. (URL: [Link])

-

New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (URL: [Link])

-

Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. (URL: [Link])

-

Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed. (URL: [Link])

-

Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed. (URL: [Link])

-

Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy - NIH. (URL: [Link])

-

Thalidomide - Wikipedia. (URL: [Link])

-

Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed. (URL: [Link])

- The Multifaceted Biological Activities of Isoindoline-1,3-dione Derivatives: A Technical Guide - Benchchem. (URL: )

-

Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC - PubMed Central. (URL: [Link])

-

Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives - GSC Online Press. (URL: [Link])

-

Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies | ACS Omega. (URL: [Link])

-

Synthesis and optical properties of some isoindole-1,3-dione compounds - ACG Publications. (URL: [Link])

-

Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. (URL: [Link])

-

Simple Thalidomide Analogs in Melanoma: Synthesis and Biological Activity - MDPI. (URL: [Link])

-

Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry. (URL: [Link])

-

Thalidomide analogues: derivatives of an orphan drug with diverse biological activity. (URL: [Link])

-

Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - ProQuest. (URL: [Link])

-

Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC. (URL: [Link])

-

Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives. (URL: [Link])

-

Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study. (URL: [Link])

-

(PDF) Synthesis and anti-proliferative activity of some isoindoline-1, 3-dione derivatives against ehrlich's ascites carcinoma bearing mice model - ResearchGate. (URL: [Link])

-

Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - MDPI. (URL: [Link])

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PubMed Central. (URL: [Link])

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - NIH. (URL: [Link])

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - MDPI. (URL: [Link])

-

N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization - MDPI. (URL: [Link])

-

Synthesis, Molecular Docking, Cytotoxicity and Antioxidant Activity Evaluation of Isoindoline-1,3-dione Derivatives | Asian Journal of Chemistry. (URL: [Link])

-

Physical parameters of Isoindoline-1, 3-dione derivatives - ResearchGate. (URL: [Link])

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC - NIH. (URL: [Link])

-

A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed. (URL: [Link])

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics - ResearchGate. (URL: [Link])

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES - Neliti. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics [mdpi.com]

- 4. acgpubs.org [acgpubs.org]

- 5. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. printo.2promojournal.com [printo.2promojournal.com]

- 15. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

"photophysical properties of amino-substituted isoindolinediones"

An In-depth Technical Guide to the Photophysical Properties of Amino-Substituted Isoindolinediones

Abstract

Amino-substituted isoindolinediones, which are derivatives of phthalimide, represent a significant class of organic fluorophores. The introduction of an electron-donating amino group onto the electron-accepting isoindolinedione core creates a potent push-pull system, giving rise to fascinating and highly tunable photophysical properties. These properties, primarily governed by intramolecular charge transfer (ICT) phenomena, make them exceptional candidates for applications ranging from biological imaging and fluorescent probes to advanced materials science. This guide provides a detailed exploration of the synthesis, photophysical characterization, and underlying principles governing the behavior of these compounds. It offers researchers and drug development professionals both the theoretical foundation and practical methodologies required to understand and exploit the unique optical characteristics of amino-substituted isoindolinediones.

Introduction: The Isoindolinedione Core and the Impact of Amino Substitution

The isoindolinedione scaffold, commonly known as the phthalimide core, is a robust and synthetically accessible heterocyclic motif.[1] While unsubstituted phthalimides are generally weakly fluorescent, their properties are dramatically transformed upon the introduction of functional groups, particularly at the 4-position of the benzene ring.

The substitution with an amino group (–NH₂, –NHR, –NR₂) is of paramount importance. The nitrogen lone pair of the amino group acts as a powerful electron donor, while the two carbonyl groups of the imide ring function as a strong electron acceptor. This "push-pull" architecture is the primary origin of the significant photophysical properties observed in these molecules.[2] Upon photoexcitation, an electron is effectively transferred from the amino group (donor) to the isoindolinedione core (acceptor), a process known as Intramolecular Charge Transfer (ICT). This ICT event leads to a highly polar excited state, which is fundamental to the fluorescence, large Stokes shifts, and environmental sensitivity (solvatochromism) that characterize these compounds.

Their tunable emission colors, high quantum yields in certain environments, and sensitivity to local polarity make them valuable tools for developing fluorescent sensors for ions and small molecules, imaging agents for cellular components, and functional dyes in materials.[3][4][5]

Caption: General structure of an amino-substituted isoindolinedione, highlighting the electron-donating amino group and the electron-accepting core.

Core Photophysical Concepts

Understanding the behavior of these molecules requires a firm grasp of fundamental photophysical principles.

Light Absorption and Intramolecular Charge Transfer (ICT)

When a molecule absorbs a photon of light with the appropriate energy, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For amino-substituted isoindolinediones, the HOMO is typically localized on the electron-rich amino group and the phenyl ring, while the LUMO is localized on the electron-deficient dicarbonyl portion.

This orbital transition results in a significant spatial redistribution of electron density—the Intramolecular Charge Transfer (ICT). The ground state (S₀) is relatively nonpolar, but the excited state (S₁) possesses a large dipole moment due to this charge separation. This change in polarity is the key to their solvatochromic properties.

Fluorescence Emission and the Jablonski Diagram

After excitation to the S₁ state, the molecule quickly relaxes to the lowest vibrational level of that state through non-radiative processes like vibrational relaxation. From here, it can return to the ground state (S₀) via several pathways. Fluorescence is the radiative decay process where a photon is emitted. Because some energy is always lost non-radiatively before emission, the emitted photon has lower energy (longer wavelength) than the absorbed photon. Other non-radiative pathways, such as internal conversion (heat) and intersystem crossing to a triplet state, compete with fluorescence and reduce its efficiency.

Caption: A Jablonski diagram illustrating the key photophysical processes of absorption, fluorescence, and competing non-radiative decay pathways.

Key Photophysical Parameters

-

Molar Absorptivity (ε): A measure of how strongly a chemical species absorbs light at a given wavelength. High molar absorptivity is desirable for applications requiring high sensitivity.

-

Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed.[6] It quantifies the efficiency of the fluorescence process, with a maximum value of 1 (or 100%). It is a critical parameter for the brightness of a fluorophore.[7]

-

Stokes Shift: The difference in wavelength (or energy) between the absorption maximum (λabs) and the emission maximum (λem). A large Stokes shift is advantageous as it minimizes self-absorption and improves signal-to-noise ratio in detection. Amino-substituted isoindolinediones often exhibit large Stokes shifts due to the significant structural and electronic rearrangement between the ground and excited states.[8]

-

Fluorescence Lifetime (τ): The average time a molecule spends in the excited state before returning to the ground state. This property is crucial for applications in fluorescence lifetime imaging (FLIM).

Influence of Molecular Structure and Environment

The precise photophysical properties of these compounds can be finely tuned by modifying their chemical structure and the surrounding solvent environment.

Solvatochromism: The Effect of Solvent Polarity

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. Amino-substituted isoindolinediones typically exhibit strong positive solvatochromism, where the emission wavelength shifts to longer wavelengths (a red shift) as the solvent polarity increases.[9]

Causality: The ICT excited state is significantly more polar than the ground state. In polar solvents, the solvent dipoles rearrange to stabilize the highly polar excited state more effectively than they stabilize the less polar ground state. This stabilization lowers the energy of the excited state, reducing the energy gap for fluorescence and causing a red shift in the emission spectrum. Concurrently, the increased stabilization of the polar excited state can sometimes favor non-radiative decay pathways, leading to a decrease in fluorescence quantum yield in highly polar solvents like water.[10]

Effect of the Amino Substituent

The nature of the amino group itself has a profound impact:

-

Alkylation: Increasing the alkyl substitution on the nitrogen (e.g., from primary -NH₂ to secondary -NHR to tertiary -NR₂) generally increases its electron-donating strength. This leads to a lower energy ICT transition, resulting in a bathochromic (red) shift in both absorption and emission spectra.

-

Constrained Amines: Incorporating the nitrogen atom into a rigid ring system (e.g., a julolidine moiety) can enhance fluorescence quantum yield.[11] This rigidity reduces non-radiative decay pathways associated with molecular vibrations and rotations, allowing more of the excited state energy to be released as light.

Experimental Characterization

A thorough understanding of these molecules requires robust experimental characterization.

Synthesis Overview

A common synthetic route involves the reaction of an amino-substituted phthalic anhydride with a primary amine (R-NH₂). This two-step, one-pot reaction first forms a phthalamic acid intermediate, which then undergoes cyclization via dehydration to yield the target N-substituted isoindolinedione.

Protocol: UV-Vis Absorption Spectroscopy

This experiment determines the wavelength(s) of maximum absorption (λmax) and the molar absorptivity (ε).

-

Preparation: Prepare a stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade DMSO or ethanol) at a known concentration (e.g., 1 mM).

-

Dilution: Create a series of dilutions from the stock solution in the desired solvent (e.g., cyclohexane, ethyl acetate, acetonitrile, methanol) to find a concentration that gives a maximum absorbance between 0.5 and 1.0 AU. The concentration should be precisely known.

-

Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a 1 cm path length quartz cuvette with the pure solvent to serve as a blank and record a baseline.

-

Fill a matched cuvette with the sample solution.

-

Scan a spectrum over a relevant wavelength range (e.g., 250-600 nm).[12]

-

-

Analysis: Identify the λmax. Calculate molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is absorbance, c is molar concentration, and l is the path length (1 cm).

Protocol: Fluorescence Spectroscopy

This experiment determines the wavelengths of maximum excitation and emission (λex and λem).

-

Preparation: Use a diluted solution from the UV-Vis experiment, ensuring the absorbance at the excitation wavelength is below 0.1 AU to avoid inner filter effects.[13]

-

Excitation Spectrum:

-

Set the emission monochromator to the estimated emission maximum.

-

Scan the excitation monochromator over a range lower than the emission wavelength. The resulting spectrum should resemble the absorption spectrum and will confirm the optimal excitation wavelength.

-

-

Emission Spectrum:

-

Set the excitation monochromator to the λmax determined from the absorption spectrum.

-

Scan the emission monochromator from a wavelength just above the excitation wavelength to the near-IR.

-

The peak of this spectrum is the emission maximum (λem).

-

-

Correction: Ensure all spectra are corrected for instrument-specific variations in lamp intensity and detector response.[14]

Protocol: Relative Fluorescence Quantum Yield (ΦF) Determination

The comparative method is the most common and reliable technique for measuring ΦF.[6] It involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.[15][16]

-

Standard Selection: Choose a quantum yield standard whose absorption and emission spectra overlap with the sample. For blue-green emitting isoindolinediones, quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common choice.[16]

-

Solution Preparation: Prepare a series of five to six dilutions for both the test compound and the standard in the same solvent (if possible). The absorbance of these solutions at the excitation wavelength should range from approximately 0.02 to 0.10 AU.[6]

-

Data Acquisition:

-

Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.

-

Measure the corrected, integrated fluorescence emission spectrum for each solution using the same excitation wavelength and identical spectrometer settings (e.g., slit widths).

-

-

Data Analysis:

-

For both the test sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Determine the gradient (slope) of the resulting straight line for both plots.

-

Calculate the quantum yield of the sample (ΦX) using the following equation:[6]

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the sample and standard solvents, respectively.

-

Caption: Experimental workflow for determining relative fluorescence quantum yield using the comparative method.

Data Summary and Interpretation

The collected data provides a comprehensive photophysical profile of the molecule.

Table 1: Representative Photophysical Data for a Hypothetical 4-Amino-N-alkylisoindolinedione

| Solvent | Dielectric Constant | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |

| Toluene | 2.4 | 405 | 485 | 4200 | 0.85 |

| Dichloromethane | 8.9 | 415 | 510 | 4850 | 0.65 |

| Acetonitrile | 37.5 | 425 | 540 | 5500 | 0.30 |

| Methanol | 32.7 | 428 | 555 | 5800 | 0.15 |

Interpretation:

-

The data clearly shows a bathochromic (red) shift in both absorption and emission as solvent polarity increases, confirming the ICT character of the electronic transitions.

-

The Stokes shift increases with solvent polarity, indicative of greater excited-state stabilization and reorganization.

-

The quantum yield decreases significantly in more polar, protic solvents (like methanol). This suggests that the highly polar excited state is more susceptible to deactivation through non-radiative pathways, such as hydrogen bonding interactions with the solvent.

Conclusion

Amino-substituted isoindolinediones are a versatile and powerful class of fluorophores whose properties are dictated by the principles of intramolecular charge transfer. The position and nature of the amino substituent, along with the polarity of the local environment, provide effective handles for tuning their absorption and emission characteristics. A systematic experimental approach, combining UV-Vis and fluorescence spectroscopy, is essential for characterizing these properties and determining key parameters like quantum yield and solvatochromic response. The insights gained from such studies are critical for the rational design of novel fluorescent probes and materials tailored for specific applications in chemical sensing, biological imaging, and optoelectronics.

References

-

Mancilla, T., et al. (2001). Synthesis and Characterization of New 2-Substituted Isoindoline Derivatives of α-Amino Acids. Semantic Scholar. [Link]

-

ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS Technical Note. [Link]

-

Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

-

deMello, A. J., et al. (2010). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH. [Link]

-

UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]

-

Agilent. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. [Link]

-

Various Authors. (n.d.). Maximum fluorescence quantum yield (F FL ) achieved for each base with different acids. Wiley Online Library. [Link]

-

Würth, C., et al. (2020). Fluorescence quantum yields and absorption and emission ranges of the recommended quantum yield standards. ResearchGate. [Link]

-

Karakaş, D., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. ResearchGate. [Link]

-

Chiacchio, U., et al. (n.d.). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. PMC. [Link]

-

Romu, A., et al. (2019). UV-Vis, Fluorescence and Molecular Docking Studies on the Binding of Bovine and Human Serum Albumins with Novel Anticancer Drug. Sci Forschen. [Link]

-

Derayea, S. M. (2021). Green innovative fluorescence approach for the feasible and reliable assay of thiol-containing drugs; captopril as a model. NIH. [Link]

-

Mancilla, T., et al. (2001). Synthesis and Characterization of New 2-Substituted Isoindoline Derivatives of α-Amino Acids. Semantic Scholar. [Link]

-

Alonso, F., et al. (2023). Acidochromism of amino-substituted indolizine chromophores. Universidad de Alicante. [Link]

-

Yoon, S., et al. (2016). Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. NIH. [Link]

-

Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC - NIH. [Link]

-

Various Authors. (n.d.). (a) The UV-Vis absorbtion spectral changes of 1H-indole-2,3-dione (0.05 mM).... ResearchGate. [Link]

-

Meller, A., et al. (2020). Synthesis, Photophysical and Electronic Properties of Mono‐, Di‐, and Tri‐Amino‐Substituted Ortho‐Perylenes, and Comparison to the Tetra‐Substituted Derivative. PMC. [Link]

-

Grzybowski, M., et al. (2020). Effects of Amino Group Substitution on the Photophysical Properties and Stability of Near-Infrared Fluorescent P-Rhodamines. PubMed. [Link]

-

Various Authors. (n.d.). Comparison of Fluorescence quantum yield in different solvents for representative compounds 2b, 2g and 3ab. ResearchGate. [Link]

-

Bridges, J. W., & Williams, R. T. (1968). The fluorescence of indoles and aniline derivatives. PubMed. [Link]

-

White, B. J. T., et al. (2019). Synthesis of Thiazoloindole α-Amino Acids: Chromophores Amenable to One- and Two-Photon Induced Fluorescence. PMC - PubMed Central. [Link]

-

Savelyev, N. (2024). Maximizing the Potential of Fluorescent Dyes: Applications and Insights. YouTube. [Link]

-

Barata, J. F. B., et al. (2017). Synthesis and Photovoltaic Performance of β-Amino-Substituted Porphyrin Derivatives. MDPI. [Link]

-

Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. [Link]

-

An, J., et al. (1998). Photodynamic Action of Amino Substituted Hypocrellins: EPR Studies on the Photogenerations of Active Oxygen and Free Radical Species. PubMed. [Link]

-

Cacchi, S., & Fabrizi, G. (2005). Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Green innovative fluorescence approach for the feasible and reliable assay of thiol-containing drugs; captopril as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The fluorescence of indoles and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rua.ua.es [rua.ua.es]

- 10. researchgate.net [researchgate.net]

- 11. Effects of Amino Group Substitution on the Photophysical Properties and Stability of Near-Infrared Fluorescent P-Rhodamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sciforschenonline.org [sciforschenonline.org]

- 13. iss.com [iss.com]

- 14. Making sure you're not a bot! [opus4.kobv.de]

- 15. agilent.com [agilent.com]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-Amino-2-methylisoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Pharmacophore

4-Amino-2-methylisoindoline-1,3-dione, a notable organic compound, holds a significant position in the landscape of medicinal chemistry and drug discovery. Its core structure, the isoindoline-1,3-dione moiety, is the foundational scaffold for a class of groundbreaking therapeutics known as immunomodulatory imide drugs (IMiDs). This guide provides an in-depth exploration of its chemical identity, synthesis, and profound implications in the development of novel therapeutics, particularly in the realm of targeted protein degradation.

The Chemical Abstracts Service (CAS) number for this compound is 2257-85-4 .[1][2] It is also referred to in literature and commercial listings as 4-amino-N-methylphthalimide.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is paramount for its application in research and development.

| Property | Value | Source |

| CAS Number | 2257-85-4 | [1][2] |

| Molecular Formula | C₉H₈N₂O₂ | [1][3] |

| Molecular Weight | 176.17 g/mol | [3] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 246-248 °C | |

| SMILES | CN1C(=O)c2ccc(N)cc2C1=O | |

| InChI Key | KMEBUNSLFRQSEM-UHFFFAOYSA-N |

graph "4_Amino_2_methylisoindoline_1_3_dione_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="1.2,-0.5!"]; O1 [label="O", pos="-2,-1!"]; O2 [label="O", pos="2,-1!"]; C3 [label="C", pos="-0.8,-1.8!"]; C4 [label="C", pos="0.8,-1.8!"]; C5 [label="C", pos="-1.2,-3!"]; C6 [label="C", pos="0,-3.8!"]; C7 [label="C", pos="1.2,-3!"]; N2 [label="NH₂", pos="-2.2,-3.8!"]; CH3 [label="CH₃", pos="0,1!"];

N1 -- C1; N1 -- C2; C1 -- O1 [style=double]; C2 -- O2 [style=double]; C1 -- C3; C2 -- C4; C3 -- C4; C3 -- C5; C4 -- C7; C5 -- C6; C6 -- C7; C5 -- N2; N1 -- CH3;

// Benzene ring double bonds C3 -- C4 [style=invis]; C4 -- C7 [style=invis]; C7 -- C6 [style=invis]; C6 -- C5 [style=invis]; C5 -- C3 [style=invis];

node [shape=none, width=0, height=0]; b1 [pos="-0.0,-2.3!"]; b2 [pos="1,-2.4!"]; b3 [pos="0.6,-3.4!"]; b4 [pos="-0.6,-3.4!"]; b5 [pos="-1,-2.4!"]; b1 -- b2 [style=double]; b2 -- b3 [style=invis]; b3 -- b4 [style=double]; b4 -- b5 [style=invis]; b5 -- b1 [style=double]; }

Caption: Chemical structure of this compound.

Synthesis Protocols: A Step-by-Step Guide

The synthesis of this compound can be achieved through several routes. Below is a detailed protocol based on the methylation of 4-aminophthalimide, a common and efficient method.

Experimental Protocol: Methylation of 4-Aminophthalimide

This protocol describes the synthesis of this compound from 4-aminophthalimide and iodomethane.

Materials:

-

4-Aminophthalimide

-

Potassium hydroxide (KOH)

-

Dimethylformamide (DMF)

-

Iodomethane (CH₃I)

-

Water (H₂O)

-

Ethyl acetate

-

Silica gel for column chromatography

-

Cyclohexane

Procedure:

-

Base Treatment: To a solution of 4-aminophthalimide (1.00 g, 6.17 mmol) in dimethylformamide (30 mL), add potassium hydroxide (0.35 g, 6.17 mmol).

-

Reaction Incubation: Stir the reaction mixture at room temperature for 2 hours.

-

Methylation: Add iodomethane (0.88 g, 6.17 mmol) to the reaction mixture and continue stirring at room temperature for 18 hours.

-

Extraction: Upon completion of the reaction, add water (50 mL) and ethyl acetate (50 mL) for extraction. Separate the organic phase.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient elution of 0-100% ethyl acetate in cyclohexane.

-

Product Isolation: The final product, N-methyl-4-aminophthalimide, is obtained as a yellow solid (yield: 1.00 g, 92%).

Causality Behind Experimental Choices:

-

Potassium hydroxide is used as a base to deprotonate the imide nitrogen of 4-aminophthalimide, making it a more potent nucleophile.

-

Dimethylformamide is an excellent polar aprotic solvent that facilitates the dissolution of the reactants and the SN2 reaction.

-

Iodomethane serves as the methylating agent, providing the methyl group that attaches to the imide nitrogen.

-

Column chromatography is a crucial purification step to separate the desired product from unreacted starting materials and byproducts.

Caption: Workflow for the synthesis of this compound.

Role in Drug Development: A Gateway to Cereblon Modulation

The significance of this compound in drug development stems from its structural relationship to a class of drugs known as immunomodulatory imide drugs (IMiDs), which include thalidomide, lenalidomide, and pomalidomide.[4] These drugs are renowned for their potent anti-cancer and anti-inflammatory activities.

The primary molecular target of IMiDs is the Cereblon (CRBN) protein.[4][5] CRBN is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[5] The binding of an IMiD to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[6]

Key neosubstrates of the CRL4^CRBN^ complex, when modulated by IMiDs, include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[6] The degradation of these transcription factors is a critical event that underlies the therapeutic effects of IMiDs in hematological malignancies like multiple myeloma.[6]

This compound, as a derivative of thalidomide, is a valuable building block and a research tool for the development of novel CRBN modulators.[7] Its structure can be strategically modified to fine-tune binding affinity to CRBN and to alter the repertoire of neosubstrates targeted for degradation, opening avenues for therapies in oncology, immunology, and neurodegenerative disorders.[8]

Caption: Mechanism of action of IMiDs via Cereblon modulation.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[3] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this compound.[3] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a cornerstone in the development of targeted protein degraders. Its straightforward synthesis and its inherent ability to engage the Cereblon E3 ligase complex make it an invaluable tool for researchers in the field of drug discovery. The continued exploration of derivatives of this scaffold promises to yield novel therapeutics with enhanced specificity and efficacy for a range of diseases, further solidifying the importance of this compound in modern medicinal chemistry.

References

-

ChemBK. 4-amino-N-methylphthalimide. Available from: [Link]

- Google Patents. CN103965094A - N-methyl-4-amino-5-bromo-phthalimide synthesis method.

-

NIH Office of Technology Transfer. 4-Amino-2-(piperidin-3-yl)isoindoline-1,3-diones as Anti-inflammatory Agents for Systemic Degenerative and Neurodegenerative Disorders. Available from: [Link]

-

ResearchGate. New Synthesis Method of 4-Nitro-N-Methylphthalimide. Available from: [Link]

-

MDPI. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Available from: [Link]

-

ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis, anti-mycobacterial and cytotoxic evaluation of substituted isoindoline-1,3-dione-4-aminoquinolines coupled via alkyl/amide linkers. Available from: [Link]

-

National Center for Biotechnology Information. Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation. Available from: [Link]

-

ResearchGate. Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Available from: [Link]

-

National Center for Biotechnology Information. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Available from: [Link]

-

PubMed. Design and synthesis of 4-Aminoquinoline-isoindoline-dione-isoniazid triads as potential anti-mycobacterials. Available from: [Link]

-

Fisher Scientific. 4-Amino-2-methyl-1H-isoindole-1,3(2H)-dione-13C4, TRC. Available from: [Link]

-

PubChem. 4-Amino-2-(2-methylpropyl)isoindole-1,3-dione. Available from: [Link]

-

ResearchGate. Synthesis of isoindoline-1,3-diones. Available from: [Link]

-

ResearchGate. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Available from: [Link]

-

ResearchGate. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Available from: [Link]

-

National Center for Biotechnology Information. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. Available from: [Link]

-

Wikipedia. Cereblon E3 ligase modulator. Available from: [Link]

-

MDPI. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma. Available from: [Link]

-

National Center for Biotechnology Information. Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition. Available from: [Link]

Sources

- 1. 4-AMINO-N-METHYLPHTHALIMIDE | 2307-00-8 [chemicalbook.com]

- 2. CN103965094A - N-methyl-4-amino-5-bromo-phthalimide synthesis method - Google Patents [patents.google.com]

- 3. chembk.com [chembk.com]

- 4. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 5. Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, 1352827-50-9 | BroadPharm [broadpharm.com]

- 8. Technology - 4-Amino-2-(piperidin-3-yl)isoindoline-1,3-diones as Anti-inflammatory Agents for Systemic Degenerative and Neurodegenerative Disorders [nih.technologypublisher.com]

Whitepaper: Elucidating the Core Molecular Attributes and Experimental Verification of 4-Amino-2-methylisoindoline-1,3-dione

An In-Depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive analysis of 4-Amino-2-methylisoindoline-1,3-dione, a heterocyclic compound of interest in medicinal chemistry and materials science. Moving beyond a simple statement of molecular weight, this document details the fundamental physicochemical properties, outlines the principles and methodologies for its empirical verification, and presents detailed, field-proven protocols for its characterization. The guide is designed for researchers, scientists, and drug development professionals, offering expert insights into the causality behind experimental choices and establishing a framework for self-validating analytical workflows. Furthermore, we contextualize the importance of this molecular scaffold by discussing its relevance in contemporary drug discovery, particularly in the development of targeted protein degraders.

Part 1: Core Molecular Profile of this compound

The foundational step in any research involving a specific chemical entity is to establish its core identity. This begins with its molecular formula and precise mass, which anchor all subsequent quantitative experiments.

Molecular Weight and Formula

The molecular weight of a compound is a critical parameter for stoichiometric calculations in synthesis, preparing solutions of known molarity, and interpreting analytical data.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂O₂ | [1][2][3][4] |

| Average Molecular Weight | 176.17 g/mol | [1] |

| Monoisotopic Mass | 176.05858 Da | [4] |

The distinction between average molecular weight (calculated using the natural isotopic abundance of each element) and monoisotopic mass (calculated using the mass of the most abundant isotope of each element) is crucial. High-resolution mass spectrometry directly measures the monoisotopic mass.

Chemical Identity and Structure

A compound is defined by its structure. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 2257-85-4 | [1][2][3] |

| Synonyms | 4-amino-2-methyl-1H-isoindole-1,3(2H)-dione | [1] |

| 4-amino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione | [3][4] | |

| SMILES | CN1C(=O)C2=C(C1=O)C(N)=CC=C2 | [3][4] |

| InChI Key | MQJSMQLGNZNTFD-UHFFFAOYSA-N | [2][4] |

Part 2: The Imperative of Accurate Mass Determination in Research